molecular formula C14H7ClN2 B188955 2-Chloroacridine-9-carbonitrile CAS No. 30490-54-1

2-Chloroacridine-9-carbonitrile

Cat. No. B188955
CAS RN: 30490-54-1
M. Wt: 238.67 g/mol
InChI Key: YJXWFDRGDZWQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroacridine-9-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the acridine family of compounds and has a molecular formula of C14H7ClN2. In

Mechanism of Action

The mechanism of action of 2-Chloroacridine-9-carbonitrile varies depending on its application. In medicine, this compound has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. Additionally, 2-Chloroacridine-9-carbonitrile has been found to induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloroacridine-9-carbonitrile also vary depending on its application. In medicine, this compound has been shown to have low toxicity and minimal side effects. However, it has been found to be mutagenic in certain bacterial strains. In agriculture, this compound has been found to have low toxicity to mammals and birds. However, it may be toxic to aquatic organisms. In materials science, this compound has been found to have good solubility and stability.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloroacridine-9-carbonitrile in lab experiments include its low toxicity, good solubility, and stability. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using 2-Chloroacridine-9-carbonitrile in lab experiments include its mutagenic properties, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Chloroacridine-9-carbonitrile. In medicine, this compound may be further studied for its potential use in the treatment of drug-resistant bacterial infections and cancer. Additionally, its mechanism of action may be further elucidated to develop more effective treatments. In agriculture, this compound may be further studied for its potential use as a pesticide and herbicide. Additionally, its environmental impact may be further studied to ensure its safe use. In materials science, this compound may be further studied for its potential use in the fabrication of organic semiconductors and OLEDs. Additionally, its properties may be further optimized to improve its performance.

Scientific Research Applications

2-Chloroacridine-9-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have antimicrobial and anticancer properties. It has been found to be effective against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-Chloroacridine-9-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. Additionally, 2-Chloroacridine-9-carbonitrile has been shown to have herbicidal properties.
In materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors. It has been found to have good electron transport properties and has been used in the fabrication of organic light-emitting diodes (OLEDs).

properties

CAS RN

30490-54-1

Product Name

2-Chloroacridine-9-carbonitrile

Molecular Formula

C14H7ClN2

Molecular Weight

238.67 g/mol

IUPAC Name

2-chloroacridine-9-carbonitrile

InChI

InChI=1S/C14H7ClN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H

InChI Key

YJXWFDRGDZWQTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 gm of 2,9-dichloroacridine [obtained by the process of Bogucka, Roczniki, Chem. Vol. 40 (1966) p 677]230 mg of sodium cyanide and 20 cc of methanol was heated for 4 hours at 140°C in a sealed tube and after cooling, the mixture was filtered. The precipitate was washed with acetone and dried. The product was purified by sublimation in vacuo at 0.1 mm Hg to obtain 530 mg of 2-chloro-9-cyano-acridine melting at 208°C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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